Atromentin
Descripción
Propiedades
IUPAC Name |
2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,19-21,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQQKMGWCJGUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199863 | |
| Record name | Atromentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-67-5 | |
| Record name | 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atromentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atromentin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atromentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATROMENTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59557692U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Biosynthetic Pathways in Native Fungi
Atromentin is natively synthesized in Agaricomycetes fungi such as Tapinella panuoides, Paxillus involutus, and Hydnellum peckii through a specialized enzymatic cascade. The pathway begins with the deamination of L-tyrosine by an aminotransferase to yield 4-hydroxyphenylpyruvic acid (4-HPP). Two 4-HPP molecules are subsequently dimerized by this compound synthetase, a nonribosomal peptide synthetase-like enzyme (NRPS-like) with adenylation-thiolation-thioesterase (A-T-TE) domains.
Enzymatic Mechanism of this compound Synthetase
The NRPS-like enzyme catalyzes a two-step process:
- Adenylation domain activation : Each 4-HPP molecule is activated via ATP-dependent adenylation, forming an acyl-adenylate intermediate.
- Dimerization and cyclization : The thioesterase domain facilitates C–C bond formation between the two 4-HPP units, followed by keto-enol tautomerization and oxidation to yield the planar benzoquinone structure.
Key Genetic Clusters
Fungal genomes hosting this compound biosynthesis typically contain conserved gene clusters:
Heterologous Production in Engineered Yeast
To overcome limitations in cultivating native fungi, Saccharomyces cerevisiae has been engineered for this compound production.
Strain Construction
- Genome integration : A codon-optimized AtrA gene (ATRO-opt) under the strong pTDH3 promoter was integrated into the yeast genome using CRISPR-Cas9.
- Precursor optimization : Metabolic modeling identified upregulation targets in upper glycolysis (PFK1, FBA1) and chorismate biosynthesis (ARO4, ARO7) to enhance 4-HPP flux.
Chemical Synthesis Routes
Chemical synthesis of this compound employs strategies to assemble the symmetrical benzoquinone core while managing phenolic hydroxyl reactivity.
Double Suzuki-Miyaura Coupling (Ye et al., 2010)
This method involves:
- Protecting group strategy :
- Cross-coupling :
- Pd-catalyzed Suzuki-Miyaura coupling of 4-bromophenylboronic esters to form the biphenyl intermediate.
- Deprotection and oxidation :
Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C | 62 |
| Deprotection | HCl/MeOH, TBAF | RT | 85 |
| Oxidation | CAN, CH₃CN/H₂O | 0°C → RT | 78 |
Alternative Approaches
Comparative Analysis of Methods
Análisis De Reacciones Químicas
Atromentin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ceric ammonium nitrate for oxidation and methyl iodide for alkylation . The major products formed from these reactions include O-alkylated derivatives such as 2-O-methoxythis compound and thelephantin I . These reactions highlight the versatility of this compound in forming different derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Atromentin has been extensively studied for its potential biological activities. It exhibits antibacterial properties by inhibiting the enzyme enoyl-acyl carrier protein reductase, which is essential for fatty acid biosynthesis in bacteria such as Streptococcus pneumoniae . Additionally, this compound has been shown to stimulate smooth muscle, induce apoptosis in human leukemia cells, and act as an anticoagulant . These properties make this compound a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of atromentin involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of enoyl-acyl carrier protein reductase, which disrupts fatty acid biosynthesis in bacteria . In cancer cells, this compound induces apoptosis through pathways that involve the activation of caspases and the disruption of mitochondrial function . The anticoagulant effect of this compound is likely due to its ability to inhibit key enzymes involved in the coagulation cascade .
Comparación Con Compuestos Similares
Research Implications
Its biosynthesis pathway, particularly the TE domain, offers a template for engineering novel NRPS-like enzymes . Comparative studies with analogs like gyrocyanin and polyporic acid underscore the evolutionary plasticity of fungal secondary metabolism. Future work should prioritize heterologous expression of Aspergilli NPS to elucidate convergent mechanisms and explore biotechnological applications .
Actividad Biológica
Atromentin is a natural compound predominantly found in fungi from the Agaricomycetes class, particularly within the orders Agaricales and Thelephorales. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticoagulant, and apoptotic effects. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure
This compound is chemically classified as a dihydroxy polyporic acid, with the molecular formula . It features hydroxyl groups at specific positions that contribute to its biological properties. The structure can be represented as follows:
| Compound | Molecular Formula | Chemical Structure |
|---|---|---|
| This compound | This compound Structure |
Antibacterial Activity
This compound exhibits significant antibacterial properties. It has been identified as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase in Streptococcus pneumoniae, which is critical for fatty acid biosynthesis. This inhibition suggests potential applications in developing new antimicrobial agents against resistant bacterial strains .
Anticoagulant Properties
Historical studies have demonstrated this compound's anticoagulant effects. Khanna et al. (1965) reported its capacity to inhibit blood coagulation both in vitro and parenterally, indicating its potential use in therapeutic settings where anticoagulation is necessary .
Induction of Apoptosis
Recent research highlights this compound's ability to induce apoptosis in human leukemia cells (U937). Kim (2009) found that this compound triggers a dose-dependent increase in apoptotic markers such as caspase-3 and PARP cleavage, suggesting its potential as an anti-cancer agent .
Case Studies and Research Findings
- Smooth Muscle Stimulation : Early studies indicated that this compound acts as a smooth muscle stimulant, which could have implications for gastrointestinal motility disorders .
- Antimicrobial Spectrum : A study by Benedict and Brady (1972) noted that this compound exhibited antimicrobial activity against various pathogens, including Klebsiella aerogenes, Escherichia coli, and Candida albicans. This broad-spectrum activity underscores its potential utility in treating infections caused by these organisms .
- Biosynthesis Characterization : Research has characterized the genes responsible for this compound biosynthesis in fungi such as Paxillus involutus. These studies reveal a complex regulatory mechanism involving nonribosomal peptide synthetases (NPS) that catalyze the formation of this compound from precursor molecules .
Data Tables
The following table summarizes key biological activities of this compound along with relevant studies:
Q & A
Q. What are the standard methodologies for identifying and isolating atromentin in fungal species?
this compound isolation typically involves extraction from fungal mycelia or fruiting bodies using solvents like methanol or ethyl acetate, followed by purification via column chromatography (e.g., silica gel). Identification relies on spectroscopic techniques such as NMR and LC-MS, complemented by comparison with reference spectra. Genetic validation may include PCR amplification of nonribosomal peptide synthetase (NRPS) genes associated with this compound biosynthesis .
Q. How can researchers design experiments to study this compound biosynthesis pathways?
Experimental design should integrate genomic, transcriptomic, and metabolomic approaches. Key steps include:
- Gene cluster analysis : Use BLASTP and DELTA-BLAST tools to identify conserved NRPS, aryl methyltransferase (AMT), and alcohol dehydrogenase (ADH) genes in fungal genomes .
- Knockout mutants : Employ CRISPR/Cas9 to disrupt candidate genes and assess metabolite production changes.
- Enzyme assays : Characterize in vitro activity of purified enzymes (e.g., NRPS adenylation domains) using radiolabeled substrates .
Q. What are the primary challenges in ensuring reproducibility of this compound-related experiments?
Reproducibility requires detailed documentation of:
- Fungal strain sources and growth conditions (e.g., media, temperature).
- Extraction protocols (solvent ratios, pH).
- Instrument calibration data (e.g., LC-MS parameters). Cross-validation using independent genetic lines or species (e.g., Aspergillus vs. Boletales) is critical due to interspecific enzyme divergence .
Advanced Research Questions
Q. How can researchers resolve contradictions in phylogenetic data related to this compound gene clusters?
Contradictions may arise from horizontal gene transfer or convergent evolution. Mitigation strategies include:
- Multi-locus phylogenetics : Combine gene trees from NRPS, AMT, and ADH to assess cluster homology.
- Promoter motif analysis : Identify conserved regulatory sequences (e.g., palindromic motifs in symbiotic fungi) to infer evolutionary conservation .
- Functional complementation : Test heterologous expression of gene clusters in model fungi (e.g., Aspergillus nidulans) to validate biosynthetic capacity .
Q. What advanced techniques are used to study the ecological role of this compound in fungal symbiosis or pathogenesis?
- Metabolite imaging : Spatial distribution of this compound in fungal tissues can be mapped using MALDI-TOF imaging.
- Transcriptomic profiling : Compare gene expression in symbiotic (e.g., ectomycorrhizal) vs. pathogenic fungi under stress conditions.
- Chemical inhibition : Apply this compound derivatives to host plants or competing microbes to assess antimicrobial/defensive activity .
Q. How can researchers address discrepancies in enzyme activity data between in vitro and in vivo studies of this compound biosynthesis?
Discrepancies often stem from post-translational modifications or substrate availability in vivo. Solutions include:
- Subcellular localization : Use fluorescent tagging (e.g., GFP fusion proteins) to track enzyme compartmentalization.
- Co-culture experiments : Simulate natural microbial interactions to activate silent gene clusters.
- Proteomic profiling : Identify interacting proteins that modulate enzyme activity .
Q. What computational tools are recommended for predicting this compound-related gene regulatory networks?
- PhyloFisher : Detects orthologs of this compound cluster genes across divergent taxa.
- MEME Suite : Identifies conserved promoter motifs (e.g., in NRPS/AMT upstream regions).
- AntiSMASH : Predicts secondary metabolite clusters, though manual curation is required for fungi due to database biases .
Methodological Guidance
Q. How should researchers structure a manuscript on this compound to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?
- Introduction : Highlight unresolved questions (e.g., evolutionary drivers of gene cluster conservation).
- Methods : Detail bioinformatic parameters (e.g., BLAST e-values, genome assembly tools) and statistical tests.
- Results : Use tables to compare enzyme kinetics or gene cluster architectures across species.
- Discussion : Emphasize contradictions with prior work (e.g., Aspergillus vs. basidiomycete NPS divergence) and propose testable hypotheses .
Q. What frameworks (e.g., FINER, PICO) are applicable when formulating research questions on this compound’s biomedical potential?
- PICO : Define Population (specific fungal taxa), Intervention (this compound extraction method), Comparison (bioactivity vs. synthetic analogs), Outcome (e.g., cytotoxic IC50 values).
- FINER : Ensure questions are Feasible (e.g., leveraging published genomes), Interesting (e.g., ecological novelty), Novel (e.g., unstudied derivatives), Ethical (compliance with Nagoya Protocol), and Relevant (e.g., drug discovery pipelines) .
Data Analysis & Interpretation
Q. How can researchers critically evaluate conflicting data on this compound’s taxonomic distribution?
- Meta-analysis : Compile genomic datasets from JGI MycoCosm and NCBI to assess cluster prevalence.
- Divergence metrics : Calculate pairwise identity scores for NRPS genes (e.g., 35–57% between Aspergillus species) to distinguish orthologs from paralogs.
- Contextualize findings : Note lifestyle differences (e.g., brown-rot fungi vs. symbionts) that may influence cluster retention .
Q. What statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?
- QSAR modeling : Use molecular descriptors (e.g., logP, H-bond donors) to correlate chemical features with bioactivity.
- PCA/MANOVA : Identify significant variance in metabolite profiles across fungal lineages.
- Machine learning : Train models on published bioactivity data to predict novel derivatives .
Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical sourcing of fungal material for this compound studies?
Q. What steps mitigate bias in omics-based studies of this compound biosynthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
